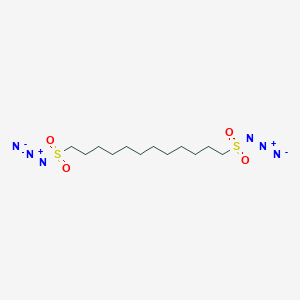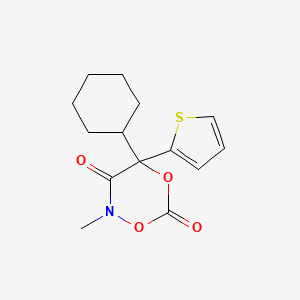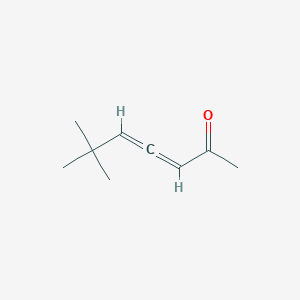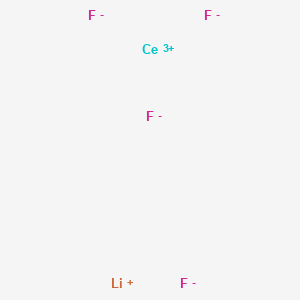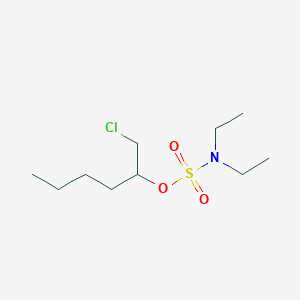![molecular formula C14H17NSi B14355012 N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-45-3](/img/structure/B14355012.png)
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline: is an organosilicon compound that features a unique structure combining aniline and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions include:
Temperature: Typically around 50-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triple bonds, converting them into single or double bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: TBAF in solvents like THF
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and aniline groups. The trimethylsilyl group can be easily removed or substituted, making the compound versatile in organic synthesis. The aniline moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison:
- N-Methyl-N-trimethylsilylacetamide: Similar in structure but lacks the buta-1,3-diyn-1-yl group, making it less versatile in certain reactions.
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Contains a trifluoroacetyl group, which imparts different reactivity and applications compared to the buta-1,3-diyn-1-yl group.
The uniqueness of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline lies in its combination of the trimethylsilyl and buta-1,3-diyn-1-yl groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
90235-45-3 |
|---|---|
Molecular Formula |
C14H17NSi |
Molecular Weight |
227.38 g/mol |
IUPAC Name |
N-methyl-N-(4-trimethylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C14H17NSi/c1-15(14-10-6-5-7-11-14)12-8-9-13-16(2,3)4/h5-7,10-11H,1-4H3 |
InChI Key |
PLACNOPNMIDNTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#C[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
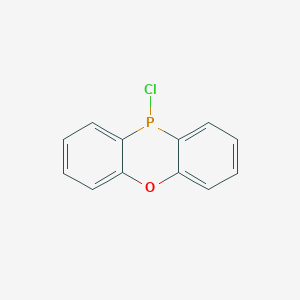
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
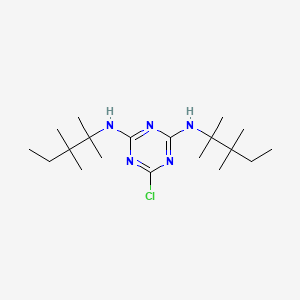
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
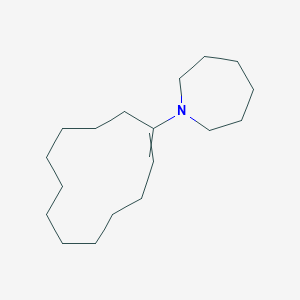
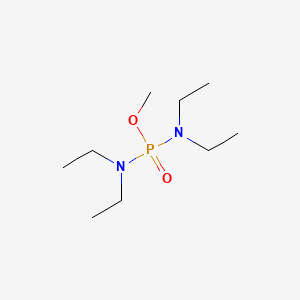
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
